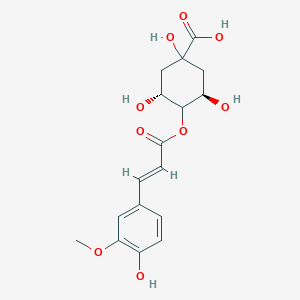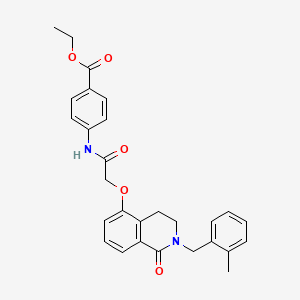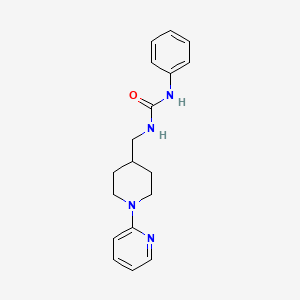![molecular formula C22H19N3O5S2 B2836103 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide CAS No. 893315-54-3](/img/structure/B2836103.png)
4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide is a complex chemical compound with a multitude of potential applications across various scientific fields. This compound features a benzothiazine skeleton with unique structural attributes that make it suitable for diverse chemical reactions and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play crucial roles in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to a halt in cell proliferation
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting Cyclin-A2 and Cyclin-dependent kinase 2, it disrupts the normal progression of the cell cycle . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating .
Pharmacokinetics
It is known that the compound has a significant inhibitory effect against its targets at concentration ranges from1.52–6.31 μM
Result of Action
The inhibition of Cyclin-A2 and Cyclin-dependent kinase 2 by the compound leads to a disruption in the cell cycle . This disruption can result in cell cycle arrest, preventing the cells from dividing and proliferating . This can have significant effects at the molecular and cellular levels, potentially leading to the death of the affected cells .
Biochemical Analysis
Biochemical Properties
The compound “4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide” has been found to exhibit inhibitory effects on the enzyme carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and is involved in tumor cell metabolism . The compound’s interaction with this enzyme could potentially make it a useful target for the development of novel antiproliferative agents .
Cellular Effects
In cellular studies, this compound has shown significant inhibitory effects against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7), with a high selectivity against these breast cancer cell lines . It has also been found to induce apoptosis in MDA-MB-231 cells .
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its binding to the enzyme carbonic anhydrase IX (CA IX), leading to its inhibition . This inhibition can disrupt the metabolism of tumor cells, potentially leading to their death .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide involves several key steps:
Formation of the benzothiazine scaffold: Initiating with the appropriate aniline derivative and sodium hydrosulfite, followed by cyclization with sulfur and a chlorinating agent.
Sulfonamide Formation: The cyclized product is reacted with benzyl chloride to introduce the sulfonamide group.
Industrial Production Methods
For industrial production, optimization focuses on scaling up the synthesis while maintaining purity and yield. This typically involves continuous flow chemistry to ensure consistent reaction conditions and enhanced control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group or the sulfur-containing moiety.
Reduction: Selective reduction can target specific double bonds or the nitro groups present in derivatives.
Substitution: Both electrophilic and nucleophilic substitutions are feasible, allowing the modification of the benzothiazine or sulfonamide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) and sodium borohydride are typically employed.
Substitution: Reactions often use halogenating agents like N-bromosuccinimide or nucleophiles such as alkyl or aryl groups under catalysis.
Major Products
Products vary based on reaction conditions, but notable examples include oxidized sulfoxides or sulfones, reduced amines or alcohols, and various substituted derivatives enhancing pharmacological properties.
Scientific Research Applications
4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide plays a significant role in:
Chemistry: Serving as a precursor for more complex molecules or as a reagent in organic synthesis.
Biology: Acting as a potential inhibitor for enzymes or binding to specific protein targets, useful in molecular biology studies.
Medicine: Investigated for its therapeutic potential, particularly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: Utilized in the development of novel materials with unique properties, such as advanced polymers or catalysts.
Comparison with Similar Compounds
Similar Compounds
4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzamide
4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzoate
4-{[(E)-(1-benzyl-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide
Uniqueness
What sets 4-{[(E)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene)methyl]amino}benzenesulfonamide apart is its unique combination of a benzothiazine skeleton with benzyl, oxido, and sulfonamide groups. This combination endows the compound with a broad spectrum of reactivity and potential biological activity, making it a versatile candidate for various applications in research and industry.
Properties
IUPAC Name |
4-[[(E)-(1-benzyl-2,2,4-trioxo-2λ6,1-benzothiazin-3-ylidene)methyl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S2/c23-31(27,28)18-12-10-17(11-13-18)24-14-21-22(26)19-8-4-5-9-20(19)25(32(21,29)30)15-16-6-2-1-3-7-16/h1-14,24H,15H2,(H2,23,27,28)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPFOGSACCGWHY-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=C(C=C4)S(=O)(=O)N)S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=C(C=C4)S(=O)(=O)N)/S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),5,11,13-pentaene-7-thione](/img/structure/B2836025.png)

![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)


![3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2836034.png)
![[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2836035.png)
![5-[(2,4-dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2836038.png)
![8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836039.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B2836040.png)
![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

